molecular formula C23H30N2O4 B157708 Dimethyl N,N'-(methylenedi-4,1-phenylene)bis[2-methyl-beta-alaninate] CAS No. 10029-24-0

Dimethyl N,N'-(methylenedi-4,1-phenylene)bis[2-methyl-beta-alaninate]

Katalognummer: B157708
CAS-Nummer: 10029-24-0
Molekulargewicht: 398.5 g/mol
InChI-Schlüssel: XJQDOEYAAOYHLG-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Dimethyl N,N’-(methylenedi-4,1-phenylene)bis(2-methyl-beta-alaninate) is a complex organic compound with a unique structure that includes aromatic rings and ester functional groups

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Dimethyl N,N’-(methylenedi-4,1-phenylene)bis(2-methyl-beta-alaninate) typically involves the reaction of methylenedi-4,1-phenylene with dimethyl 2-methyl-beta-alaninate under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined and heated to the desired temperature. The reaction mixture is then purified using techniques such as distillation or chromatography to isolate the desired product.

Analyse Chemischer Reaktionen

Types of Reactions

Dimethyl N,N’-(methylenedi-4,1-phenylene)bis(2-methyl-beta-alaninate) can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often resulting in the formation of carbonyl compounds.

    Reduction: The compound can be reduced to form simpler molecules, typically involving the addition of hydrogen.

    Substitution: Aromatic substitution reactions can occur, where one of the hydrogen atoms on the aromatic ring is replaced by another atom or group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens (chlorine, bromine) or nitrating agents (nitric acid) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carbonyl compounds, while substitution reactions can introduce various functional groups onto the aromatic ring.

Wissenschaftliche Forschungsanwendungen

Dimethyl N,N’-(methylenedi-4,1-phenylene)bis(2-methyl-beta-alaninate) has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be used in studies involving enzyme interactions and protein binding.

    Industry: It is used in the production of polymers and other advanced materials.

Wirkmechanismus

The mechanism by which Dimethyl N,N’-(methylenedi-4,1-phenylene)bis(2-methyl-beta-alaninate) exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to changes in cellular processes and biochemical pathways.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • N,N’-(Methylenedi-4,1-phenylene)bis(2,2-dimethylhydrazinecarboxamide)
  • N,N’-(Methylenedi-4,1-phenylene)bis(2-methyl-1-piperidinecarboxamide)
  • N,N’‘-(Methylenedi-4,1-phenylene)bis(N’,N’-dimethyl urea)

Uniqueness

Dimethyl N,N’-(methylenedi-4,1-phenylene)bis(2-methyl-beta-alaninate) is unique due to its specific ester functional groups and the presence of aromatic rings, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications where these properties are advantageous.

Eigenschaften

CAS-Nummer

10029-24-0

Molekularformel

C23H30N2O4

Molekulargewicht

398.5 g/mol

IUPAC-Name

methyl 2-[4-[[4-[(1-methoxy-2-methyl-1-oxopropan-2-yl)amino]phenyl]methyl]anilino]-2-methylpropanoate

InChI

InChI=1S/C23H30N2O4/c1-22(2,20(26)28-5)24-18-11-7-16(8-12-18)15-17-9-13-19(14-10-17)25-23(3,4)21(27)29-6/h7-14,24-25H,15H2,1-6H3

InChI-Schlüssel

XJQDOEYAAOYHLG-UHFFFAOYSA-N

SMILES

CC(C)(C(=O)OC)NC1=CC=C(C=C1)CC2=CC=C(C=C2)NC(C)(C)C(=O)OC

Kanonische SMILES

CC(C)(C(=O)OC)NC1=CC=C(C=C1)CC2=CC=C(C=C2)NC(C)(C)C(=O)OC

10029-24-0

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.